

Application Notes and Protocols for C10-200 in Laboratory Settings

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C10-200 is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of mRNA therapeutics.[1] Its molecular structure is optimized to ensure efficient encapsulation of mRNA and subsequent release within the cellular cytoplasm.

[2] Research has demonstrated that LNPs formulated with C10-200 can enhance the translation of encapsulated mRNA. For instance, LNPs carrying firefly luciferase mRNA and formulated with C10-200 resulted in a more than 10-fold increase in liver transfection compared to LNPs formulated with the longer-tailed C12-200 lipid.[2] Furthermore, the tail length of the ionizable lipid has been shown to influence the delivery efficacy based on the size of the mRNA cargo.[2]

This document provides detailed guidelines for the handling, storage, and use of **C10-200** in a laboratory environment, including a comprehensive protocol for the formulation of mRNA-LNP complexes.

Product Information and Storage

Proper storage and handling of **C10-200** are critical to maintain its stability and performance. Below is a summary of its key characteristics and recommended storage conditions.



Property	Value	Source
Chemical Name	1,1'-((2-(4-(2-((2-(bis(2-hydroxydecyl)amino)ethyl)(2-hydroxydecyl)amino)ethyl)pipe razin-1-yl)ethyl)azanediyl)bis(decan-2-ol)	Cayman Chemical
CAS Number	3082233-50-6	Cayman Chemical
Molecular Formula	C60H125N5O5	[1]
Molecular Weight	996.7 g/mol	[1]
Purity	≥95% (mixture of isomers)	[1]
Supplied As	A 50 mg/mL solution in ethanol	[1]
Solubility	Ethanol: ≥10 mg/mL, Chloroform: Sparingly soluble (1-10 mg/mL)	[1]
Appearance	Colorless to light yellow liquid	[3]
Recommended Storage	-20°C	[1][3][4]
Storage (Short-term)	0 - 4°C (days to weeks)	[4]
Stability	≥ 4 years at -20°C	[1]
Shipping	Shipped at room temperature	[3][4]

Hazard Communication and Safety Precautions

Note: This product is for research use only and is not intended for human or veterinary use.[4] A comprehensive Safety Data Sheet (SDS) from the supplier should be reviewed before handling. This material should be treated as potentially hazardous.

• Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling **C10-200**.



- Engineering Controls: Handle the solution in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
- Fire Safety: **C10-200** is supplied in ethanol, which is a flammable liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers for alcohol fires.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following protocols provide a general framework for the formulation of lipid nanoparticles using **C10-200** for mRNA delivery. These protocols are based on established methods for LNP formulation.[5][6][7]

Preparation of Lipid Stock Solutions

A typical LNP formulation consists of four lipid components: an ionizable lipid (**C10-200**), a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).[5]

Materials:

- C10-200 solution in ethanol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Anhydrous ethanol (200 proof)

Procedure:



- Prepare individual stock solutions of DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at the desired concentrations (e.g., 10-25 mM). Gentle heating (up to 65°C) may be necessary to fully dissolve the lipids.[5][6]
- Bring all lipid solutions to room temperature before mixing.
- Prepare the final lipid mixture by combining the individual lipid stock solutions at the desired molar ratio. A commonly used molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.[5]
- Vortex the final lipid mixture to ensure homogeneity.
- Store the final lipid mixture at -20°C if not used immediately.[5]

Formulation of mRNA-LNPs using Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing uniform LNPs.[6]

Materials:

- Final lipid mixture in ethanol (from section 4.1)
- mRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Syringes
- Dialysis cassette or tangential flow filtration (TFF) system
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

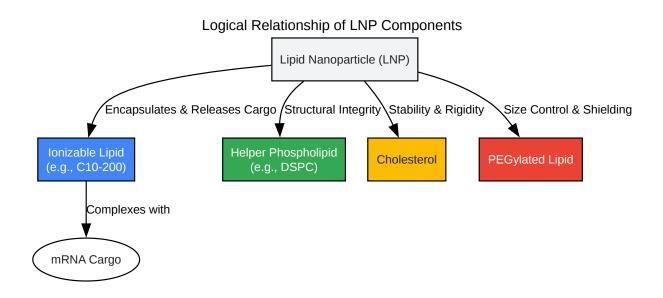
- Load the final lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
- Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).[6]



- Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly
 of the LNPs.
- Collect the resulting LNP suspension.
- Perform buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using either dialysis or TFF to remove the ethanol and raise the pH.[6]
- Sterile-filter the final LNP formulation through a 0.22 μm filter.
- Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

Logical Relationship of LNP Components



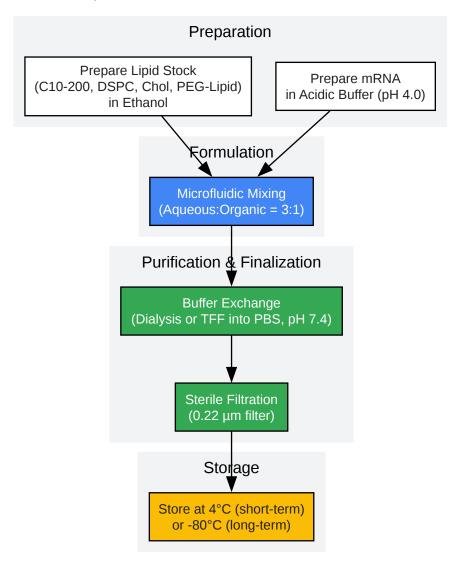
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Caption: Logical Relationship of LNP Components.

Experimental Workflow for LNP Formulation



Experimental Workflow for LNP Formulation



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Caption: Experimental Workflow for LNP Formulation.

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